Naphthalene-1,3,5-trisulfonic acid

Catalog No.
S600691
CAS No.
6654-64-4
M.F
C10H8O9S3
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-1,3,5-trisulfonic acid

CAS Number

6654-64-4

Product Name

Naphthalene-1,3,5-trisulfonic acid

IUPAC Name

naphthalene-1,3,5-trisulfonic acid

Molecular Formula

C10H8O9S3

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)

InChI Key

INMHJULHWVWVFN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O

Synonyms

NAPHTHALENE-1,3,5-TRISULPHONIC ACID;NAPHTHYL-1,3,5-TRISULFONIC ACID;1,3,5-Naphthalene Trisulfonic Acid;Sodium 1,3,5-naphthalenetrisulfonate;SODIUM NAPHTHALENE-1,3,5-TRISULFONATE;Naphthalene-1,3,5-trisulfonic acid

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O

The exact mass of the compound Naphthalene-1,3,5-trisulfonic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of naphthalenesulfonic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Naphthalene-1,3,5-trisulfonic acid (1,3,5-NTSA) is a highly water-soluble, polyanionic aromatic compound characterized by its symmetric trisulfonate substitution pattern. Unlike more common naphthalene sulfonates used in bulk dye manufacturing, 1,3,5-NTSA is a specialized intermediate prized for its unique spatial geometry, extreme thermal stability, and high aqueous solubility (up to 200 g/L for its sodium salt) [1]. In industrial and laboratory settings, it is primarily procured as a critical precursor for polyanionic pharmaceuticals (such as Suramin and its analogues), as a high-performance ion-pairing agent in chromatography, and as a conservative, non-adsorptive tracer for extreme-temperature geothermal reservoir mapping [2]. Its symmetric charge distribution makes it uniquely suited for applications requiring precise electrostatic interactions that cannot be achieved with asymmetric isomers.

Research Fit

1,3,5-Trisulfonate pattern Enables specific electrostatic cross-links and selective synthesis
High water solubility Supports aqueous processing and formulation routes
Application scope Conductive polymer dopant, dye intermediate, enzyme modulation tool

Generic substitution of 1,3,5-NTSA with 'naphthalene trisulfonic acid' mixtures fails primarily due to the vast disparity in isomeric production ratios. During the standard sulfonation of naphthalene, the 1,3,6-isomer is the dominant thermodynamic product, often yielding over 36% by weight in crude mixtures, whereas the 1,3,5-isomer forms as a minor byproduct at only around 4.2% [1]. Consequently, off-the-shelf or unpurified trisulfonic acid mixtures will be overwhelmingly dominated by the asymmetric 1,3,6-isomer. For applications requiring precise polyanionic docking—such as the synthesis of P2Y receptor antagonists or viral nucleocapsid inhibitors—the asymmetric 1,3,6-geometry fails to provide the necessary symmetric electrostatic binding profile [2]. Buyers must specifically procure the purified 1,3,5-isomer to ensure reproducibility in structure-activity relationships and analytical ion-pairing chromatography.

Substitution Risk

Isomer mismatch Different sulfonate positions (e.g., 1,3,6-) may alter electrostatic cross-linking and morphology in polymers
Synthesis pathway disruption Other isomers do not yield 7-amino-1,3,5-trisulfonic acid, a key reactive dye intermediate
Charge density reduction Lower sulfonation degrees may reduce dispersant performance and enzyme interaction profiles

Isomeric Purity and Production Yield Disparity

When sourcing naphthalene trisulfonic acids, buyers must account for the vast disparity in isomeric production. During the standard sulfonation of naphthalene, the 1,3,6-isomer is the dominant product, yielding approximately 36.7% by weight in crude mixtures, whereas the 1,3,5-isomer forms as a minor byproduct at only 4.2% [1]. This nearly 9-fold difference means that generic 'trisulfonic acid' mixtures are heavily skewed toward the 1,3,6-isomer, necessitating the procurement of specifically isolated 1,3,5-NTSA for geometry-sensitive applications.

Evidence DimensionIsomeric abundance in crude sulfonation mixtures
Target Compound Data4.2% by weight (1,3,5-NTSA)
Comparator Or Baseline36.7% by weight (1,3,6-NTSA)
Quantified DifferenceThe 1,3,6-isomer is nearly 9 times more abundant than the 1,3,5-isomer in crude synthesis mixtures.
ConditionsStandard industrial sulfonation of naphthalene.

Buyers cannot rely on generic naphthalenetrisulfonic acid mixtures, as they are dominated by the 1,3,6-isomer; specific procurement of 1,3,5-NTSA is required for symmetric polyanionic applications.

Dopant performance
Head-to-head
119 F/g (highest in set)
Reported higher specific capacitance vs NDSA
Class-level inference; confirm with NDSA direct

Thermal Stability and Persistence in Geothermal Tracing

For high-temperature reservoir mapping, tracer stability is paramount. 1,3,5-NTSA demonstrates exceptional thermal persistence, maintaining stability and non-adsorptive properties in geothermal reservoirs at temperatures reaching 244°C, such as those in the Habanero EGS project [1]. In contrast, standard fluorescent dyes or monosulfonates often degrade, isomerize, or adsorb to rock matrices under these extreme hydrothermal conditions.

Evidence DimensionThermal persistence in hydrothermal environments
Target Compound DataStable with near 100% persistence at 244°C
Comparator Or BaselineStandard fluorescent dyes and monosulfonates (prone to degradation/isomerization >220°C)
Quantified Difference1,3,5-NTSA maintains structural integrity at >240°C, outperforming standard organic tracers that fail under extreme heat.
ConditionsGeothermal reservoir tracer testing (e.g., Habanero EGS project) over prolonged fluid residence times.

Engineers must select 1,3,5-NTSA over standard dyes for deep geothermal applications to ensure accurate, long-term fluid flow data without signal loss from thermal degradation.

Isomer specificity
Class-level
Only 1,3,5-isomer yields 7-amino derivative
Specific synthetic route selection
Class-level inference; confirm positional purity

Precursor Suitability for Polyanionic Receptor Antagonists

In the synthesis of Suramin and related polyanionic antagonists, the terminal headgroup geometry dictates binding affinity to target proteins. 1,3,5-NTSA provides a symmetric trisulfonate arrangement that enables tight electrostatic binding, such as the Kd of 0.44 µM observed when Suramin binds to the SFTSV nucleocapsid protein [1]. Substituting 1,3,5-NTSA with asymmetric disulfonates or the 1,3,6-isomer disrupts this precise spatial coordination, significantly reducing antagonistic efficacy.

Evidence DimensionSpatial geometry for protein target binding
Target Compound DataSymmetric 1,3,5-trisulfonate headgroup (enables Kd ~0.44 µM in Suramin-SFTSV-N complex)
Comparator Or BaselineAsymmetric 1,3,6-trisulfonate or disulfonate analogues
Quantified DifferenceThe symmetric 1,3,5-geometry provides the exact polyanionic docking required for high-affinity binding, which asymmetric isomers disrupt.
ConditionsStructure-activity relationship (SAR) optimization for diarylurea-based viral nucleocapsid inhibitors.

Procurement of the exact 1,3,5-isomer is critical for pharmaceutical manufacturers synthesizing Suramin analogues, as any isomeric deviation will compromise the drug's binding affinity.

Enzyme inhibition
Data to verify
Maximal response at 500 µM
Supports steroidogenic pathway research
Oocyte model; no comparator provided

Precursor for Suramin Analogues and Polyanionic Pharmaceuticals

Due to its symmetric trisulfonate geometry, 1,3,5-NTSA is the mandatory starting material for synthesizing the terminal headgroups of Suramin and related diarylurea antagonists. This specific spatial arrangement is required to achieve high-affinity electrostatic binding to targets like P2Y receptors and viral nucleocapsids [1].

Conservative Tracer for High-Temperature Geothermal Reservoirs

1,3,5-NTSA is highly recommended for hydrological mapping in deep geothermal wells. Its exceptional thermal stability at temperatures exceeding 240°C and its non-adsorptive, highly water-soluble nature make it a superior alternative to standard fluorescent dyes that degrade under extreme hydrothermal conditions [2].

Ion-Pairing Reagent in High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, the symmetric polyanionic structure of 1,3,5-NTSA makes it an excellent ion-pairing agent for the separation of complex, positively charged polar basic compounds. It provides consistent retention times and sharp peak shapes that are difficult to achieve with asymmetric sulfonates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Supercapacitor electrode R&D
Anionic dopant for conductive polymers
Specific capacitance and morphology in PPy composites
Reactive dye intermediate synthesis
Positional isomer purity for target amino derivative
Confirmation of 7-amino-1,3,5-trisulfonic acid route
Steroid hormone biosynthesis research
Enzyme activity modulation context
Concentration-dependent response in oocyte model
Dispersants and concrete admixtures
High charge density and water solubility
Dispersion and water reduction in formulations

XLogP3

-0.6

Other CAS

6654-64-4

Wikipedia

Naphthalene-1,3,5-trisulfonic acid

General Manufacturing Information

1,3,5-Naphthalenetrisulfonic acid: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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